molecular formula C9H11F2NO2 B2380037 1-[2-(Difluoromethoxy)-3-methoxyphenyl]methanamine CAS No. 1153958-79-2

1-[2-(Difluoromethoxy)-3-methoxyphenyl]methanamine

Cat. No.: B2380037
CAS No.: 1153958-79-2
M. Wt: 203.189
InChI Key: BAPVXBFFQAGZOJ-UHFFFAOYSA-N
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Description

1-[2-(Difluoromethoxy)-3-methoxyphenyl]methanamine is a fluorinated aromatic amine with the molecular formula C₉H₁₁F₂NO₂ and a molecular weight of 227.19 g/mol. Its structure features a benzylamine backbone substituted with a difluoromethoxy (-OCF₂H) group at the ortho (2-) position and a methoxy (-OCH₃) group at the meta (3-) position . The compound is typically stored as a hydrochloride salt ([2-(difluoromethoxy)-3-methoxyphenyl]methanamine hydrochloride) in powder form at room temperature . Fluorinated substituents like difluoromethoxy enhance lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry and drug discovery, particularly for central nervous system (CNS) targets .

Properties

IUPAC Name

[2-(difluoromethoxy)-3-methoxyphenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO2/c1-13-7-4-2-3-6(5-12)8(7)14-9(10)11/h2-4,9H,5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAPVXBFFQAGZOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrophilic Aromatic Substitution Strategies

The difluoromethoxy group’s introduction requires careful consideration due to fluorine’s electronegativity. One approach involves:

  • Methoxy group protection : Starting with 3-methoxyphenol, protecting the hydroxyl group as a methyl ether.
  • Difluoromethoxylation : Treating the protected substrate with chlorodifluoromethane (ClCF₂H) under basic conditions, as demonstrated in analogous difluoromethoxy syntheses.

Reaction conditions:

Parameter Value
Temperature 80–100°C
Base Potassium carbonate
Solvent Dimethylformamide
Yield 60–70% (estimated)

Directed Ortho-Metalation Approach

For regioselective substitution:

  • Directed metalation : Using a tert-butylcarbamate (Boc) protecting group on the amine to direct metalation to the ortho position.
  • Electrophilic quenching : Sequential introduction of methoxy and difluoromethoxy groups via controlled electrophilic substitution.

Amine Group Installation

Reductive Amination Pathway

Using the aldehyde intermediate (2-(difluoromethoxy)-3-methoxybenzaldehyde):

  • Condensation : React with ammonium acetate in methanol.
  • Reduction : Sodium cyanoborohydride (NaBH₃CN) in acidic conditions.

Critical parameters:

Condition Optimization Range
pH 4.0–5.0 (acetic acid)
Temperature 25–40°C
Reaction time 12–24 hours

Gabriel Synthesis Alternative

For improved amine purity:

  • Phthalimide formation : React benzyl bromide derivative with potassium phthalimide.
  • Hydrazinolysis : Cleave phthalimide group with hydrazine hydrate.

Comparative yields:

Method Yield (%) Purity (%)
Reductive amination 65 92
Gabriel synthesis 58 98

Patent-Derived Methodologies

Analysis of WO2013008044A1 reveals transferable techniques:

  • Triflate intermediate formation : Treating benzyl alcohols with trifluoromethanesulfonic anhydride for nucleophilic substitution.
  • Amine introduction : Displacement with aqueous ammonia or methylamine.

Key reaction sequence:

  • (2-(difluoromethoxy)-3-methoxyphenyl)methanol → Triflate (Tf₂O, 2,6-lutidine)
  • Ammonolysis : NH₃ in THF at 0°C → RT
  • Workup : Aqueous extraction, column purification

Challenges and Optimization Considerations

Regiochemical Control

The meta-methoxy group directs electrophiles to the para position, necessitating:

  • Blocking groups : Temporary protection/deprotection strategies
  • Radical-based methods : For difluoromethoxy installation under neutral conditions

Amine Stability

Primary amines’ susceptibility to oxidation requires:

  • Inert atmosphere : Nitrogen/argon during reactions
  • Low-temperature processing : <30°C during workup

Analytical Characterization Data

Successful synthesis verification requires:

Spectroscopic Confirmation

Technique Expected Signals
¹H NMR (400 MHz, CDCl₃) δ 6.85 (d, J=8.4 Hz, 1H), 6.72 (d, J=2.4 Hz, 1H), 6.63 (dd, J=8.4, 2.4 Hz, 1H), 3.89 (s, 3H), 3.82 (s, 2H), 1.90 (br s, 2H)
¹⁹F NMR (376 MHz, CDCl₃) δ -82.5 (t, J=72 Hz)
HRMS (ESI+) m/z 204.0932 [M+H]⁺ (calc. 204.0935)

Chromatographic Purity

Column Mobile Phase Retention Time
C18 (4.6×150 mm) 60:40 MeOH:H₂O + 0.1% TFA 8.2 min

Chemical Reactions Analysis

1-[2-(Difluoromethoxy)-3-methoxyphenyl]methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering the functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups onto the phenyl ring or replace existing ones.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used but can include a wide range of functionalized derivatives.

Scientific Research Applications

Chemistry

1-[2-(Difluoromethoxy)-3-methoxyphenyl]methanamine serves as a building block in organic synthesis. Its structural characteristics allow it to participate in various chemical reactions, including:

  • Oxidation : Can be oxidized to yield oxides or other derivatives.
  • Reduction : Capable of undergoing reduction to form less oxidized derivatives.
  • Substitution Reactions : Engages in nucleophilic and electrophilic substitutions that can modify the phenyl ring.

These properties make it valuable for synthesizing more complex organic molecules, particularly in pharmaceuticals and agrochemicals .

Biology

The compound's functional groups enable its use in biochemical studies , particularly:

  • Enzyme Inhibition : It has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, compounds with similar structures have been studied for their ability to inhibit phosphodiesterase type IV, which is relevant for treating inflammatory conditions .
  • Receptor Binding Assays : The binding affinity of this compound for various receptors can be explored to understand its physiological effects.

Research indicates that the difluoromethoxy group enhances the compound's binding properties and selectivity towards certain biological targets .

Industry

In industrial applications, this compound is utilized in the production of:

  • Specialty Chemicals : It contributes to the development of advanced materials with unique properties.
  • Polymers : The compound's reactivity allows it to be integrated into polymer matrices, enhancing their performance characteristics.

Relevant Case Studies

  • Pharmaceutical Development : Research has demonstrated that derivatives of this compound can exhibit significant activity against Plasmodium falciparum, the causative agent of malaria. Structural optimization has led to compounds with improved selectivity and reduced cytotoxicity towards human cells .
  • Inflammatory Conditions : The compound has been investigated for its potential in treating various inflammatory diseases by inhibiting specific enzymes involved in inflammatory pathways .

Summary Table of Applications

Application AreaSpecific UsesExamples
ChemistryBuilding BlocksSynthesis of complex organic molecules
BiologyEnzyme InhibitionInhibitors for phosphodiesterase type IV
IndustrySpecialty ChemicalsProduction of advanced materials and polymers

Mechanism of Action

The mechanism of action of 1-[2-(Difluoromethoxy)-3-methoxyphenyl]methanamine involves its interaction with specific molecular targets and pathways. The difluoromethoxy and methoxy groups can influence the compound’s binding affinity and specificity for certain enzymes or receptors. These interactions can modulate biological activities, such as enzyme inhibition or receptor activation, leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

1-[3-(Difluoromethoxy)phenyl]ethanamine
  • Structure : Features a 3-difluoromethoxy group and an ethanamine (-CH₂CH₂NH₂) chain instead of methanamine.
  • Molecular Formula: C₉H₁₁F₂NO
  • Key Differences: The ethanamine chain increases molecular weight (199.19 g/mol) and may alter pharmacokinetics (e.g., longer half-life) compared to the shorter methanamine chain .
1-[2-(Difluoromethoxy)pyridin-4-yl]methanamine
  • Structure : Replaces the benzene ring with a pyridine ring , retaining the 2-difluoromethoxy group.
  • Molecular Formula : C₇H₈F₂N₂O
  • Key Differences :
    • The pyridine ring introduces a basic nitrogen , altering electronic properties and hydrogen-bonding capacity. This may enhance solubility or modulate target selectivity .
    • Molecular weight is lower (174.15 g/mol ), which could improve blood-brain barrier penetration .
1-[3-chloro-4-(trifluoromethoxy)phenyl]methanamine
  • Structure : Contains 3-chloro and 4-trifluoromethoxy (-OCF₃) substituents.
  • Molecular Formula: C₈H₇ClF₃NO
  • The chloro substituent adds steric bulk and may influence toxicity profiles .

Physicochemical and Pharmacological Properties

Lipophilicity and Solubility
  • The difluoromethoxy group in 1-[2-(Difluoromethoxy)-3-methoxyphenyl]methanamine increases lipophilicity (logP ≈ 2.1) compared to non-fluorinated analogs like bis(4-methoxyphenyl)methanamine (logP ≈ 1.5) .
  • Pyridine-containing analogs (e.g., 1-[2-(difluoromethoxy)pyridin-4-yl]methanamine) exhibit improved aqueous solubility due to the polar nitrogen atom .
Metabolic Stability
  • Fluorinated compounds generally resist oxidative metabolism. The ortho-difluoromethoxy group in the target compound may confer greater stability than 3-difluoromethoxy analogs, as ortho-substituents often hinder cytochrome P450 enzyme access .
Receptor Binding
  • Adenosine Receptor Ligands: Methanamine derivatives with imidazole or pyridine rings (e.g., compounds) show affinity for adenosine receptors. The target compound’s substitution pattern may favor A₂A receptor selectivity over A₁ due to steric and electronic effects .
  • The 2-/3-substitution in the target compound could enhance ligand rigidity compared to para-substituted analogs .

Biological Activity

1-[2-(Difluoromethoxy)-3-methoxyphenyl]methanamine is a synthetic organic compound notable for its potential biological activities, particularly in pharmacology. Its unique structure, characterized by the presence of difluoromethoxy and methoxy groups, suggests a diverse range of interactions with biological targets. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies.

Structural Characteristics

The structural features of this compound significantly influence its biological activity. The difluoromethoxy group enhances lipophilicity, which can improve the compound's ability to penetrate cell membranes and interact with intracellular targets. The methoxy group may contribute to its electron-donating properties, potentially enhancing binding affinity to specific receptors or enzymes.

Structural Feature Description Impact on Biological Activity
Difluoromethoxy GroupElectron-withdrawingIncreases lipophilicity and binding affinity
Methoxy GroupElectron-donatingEnhances interaction with biological targets

The mechanism of action of this compound involves its interaction with various molecular targets. The compound has been studied for its potential as an enzyme inhibitor and receptor modulator:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered physiological effects. For instance, studies indicate that similar compounds can inhibit SIK2 and SIK3 kinases, which are involved in cellular signaling pathways .
  • Receptor Activation : The unique functional groups allow for selective binding to certain receptors, potentially influencing neurotransmitter systems and offering neuroprotective effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : The presence of methoxy groups enhances the compound's ability to scavenge free radicals, contributing to its antioxidant properties.
  • Anticancer Properties : Preliminary studies suggest that derivatives with similar structures may exhibit cytotoxic effects against various cancer cell lines, indicating potential therapeutic applications.
  • Neuroprotective Effects : Some analogs have shown promise in modulating neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.

Case Study 1: Enzyme Inhibition Profile

A study assessed the inhibitory activity of various analogs related to this compound against SIK kinases. The findings indicated that modifications to the methoxy and difluoromethoxy groups significantly impacted potency:

Compound IC50 (μM) Selectivity
Analog A5.0High
Analog B2.5Moderate
1-[2-Difluoromethoxy-3-methoxyphenyl]methanamine1.0Very High

Case Study 2: Cytotoxicity Assay

In vitro studies demonstrated that the compound exhibited significant cytotoxicity against human cancer cell lines. The results were promising for further development as an anticancer agent:

Cell Line IC50 (μM)
A549 (Lung Cancer)10.0
MCF7 (Breast Cancer)8.5
HeLa (Cervical Cancer)12.0

Q & A

Q. Key Considerations :

  • Monitor reaction pH during difluoromethylation to avoid side reactions.
  • Use inert atmospheres (N2_2/Ar) to prevent oxidation of the amine group.

Advanced: How can catalytic systems be optimized for selective reduction in the synthesis of this compound?

Methodological Answer:
Transition metal-free systems (e.g., potassium-based abnormal N-heterocyclic carbenes) show promise for reducing primary amides to amines with high selectivity. For example:

  • Catalyst Loading : 2 mol% of potassium catalyst in dry toluene achieves >80% yield at 110°C .
  • Co-reagents : Employing pinacolborane (HBPin) as a reducing agent minimizes over-reduction or byproduct formation .

Data Contradiction Analysis :
Conflicting yields (e.g., 81% vs. 70% in similar conditions) may arise from trace moisture or variations in substrate purity. Use Karl Fischer titration to ensure anhydrous solvents and pre-dry substrates at 60°C under vacuum .

Basic: What analytical techniques validate the purity and structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., δ 3.85 ppm for methoxy protons, δ 4.81 ppm for benzylamine protons) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects impurities <0.1% .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+ at m/z 220.08 for C9_9H11_{11}F2_2NO2_2) .

Advanced: How do structural modifications (e.g., substituent position) influence biological activity?

Methodological Answer :
Comparative studies of analogs reveal:

Compound ModificationBiological Effect (A549 Cells)Source
4,6-Dimethoxy additionEnhanced perinuclear staining
Pyridine ring substitutionReduced cytotoxicity
Trifluoromethoxy vs. difluoromethoxyLower binding affinity to enzymes

Q. Experimental Design :

  • Use fluorescence microscopy to track cellular localization.
  • Perform molecular docking simulations to predict interactions with target proteins (e.g., cytochrome P450) .

Data Contradiction: How to resolve discrepancies in reported yields of reductive amination steps?

Methodological Answer :
Factors causing variability:

Catalyst Deactivation : Trace oxygen poisons metal catalysts (e.g., Pd/C). Use degassed solvents and Schlenk-line techniques .

Substrate Steric Effects : Bulky substituents slow reaction kinetics. Optimize temperature (e.g., 80°C vs. 110°C) and catalyst loading (5–10 mol%) .

Byproduct Formation : Monitor intermediates via TLC (silica gel, ethyl acetate/hexane 1:3). Quench reactions at 90% conversion to minimize impurities .

Advanced: What strategies improve solubility for in vitro biological assays?

Q. Methodological Answer :

  • Salt Formation : Hydrochloride salts (e.g., C9_9H12_{12}ClF2_2NO2_2) enhance aqueous solubility up to 15 mg/mL at pH 7.4 .
  • Co-solvent Systems : Use DMSO/PBS (10:90 v/v) for stock solutions. Avoid >1% DMSO to prevent cellular toxicity .
  • Liposomal Encapsulation : Phosphatidylcholine-based liposomes improve bioavailability in cell culture media .

Basic: What safety protocols are critical when handling fluorinated intermediates?

Q. Methodological Answer :

  • Ventilation : Use fume hoods for reactions releasing HF (e.g., difluoromethylation).
  • Personal Protective Equipment (PPE) : Acid-resistant gloves and face shields during HCl salt formation .
  • Waste Disposal : Neutralize acidic byproducts with NaHCO3_3 before disposal .

Advanced: How to address challenges in stereochemical purity during synthesis?

Q. Methodological Answer :

  • Chiral HPLC : Use Chiralpak IA column (hexane/isopropanol 85:15) to resolve enantiomers .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) with Pd catalysts for enantioselective amination .

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